3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid is an organic compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with ethoxycarbonyl and dimethyl groups, as well as a propanoic acid moiety. It is primarily used in proteomics research .
Preparation Methods
The synthesis of 3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an α,β-unsaturated carbonyl compound and an amine.
Substitution Reactions: The ethoxycarbonyl and dimethyl groups are introduced through substitution reactions using appropriate reagents.
Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through a carboxylation reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxycarbonyl and dimethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Pyrrole Derivatives: Similar to the compound , pyrrole derivatives are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-4-17-12(16)11-7(2)9(13-8(11)3)5-6-10(14)15/h13H,4-6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXALGWKMQJHDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)CCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.